![molecular formula C13H12Cl2N2O B1367837 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide CAS No. 912763-66-7](/img/structure/B1367837.png)
2,6-dichloro-N-(1-cyanocyclopentyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dichloro-N-(1-cyanocyclopentyl)benzamide is a chemical compound with the molecular formula C13H12Cl2N2O . It is a subject of scientific research due to its diverse range of potential applications.
Molecular Structure Analysis
The molecular structure of 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide consists of a benzamide core with two chlorine atoms at the 2 and 6 positions and a cyanocyclopentyl group attached to the nitrogen atom . The exact mass of the molecule is 310.0639685 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-dichloro-N-(1-cyanocyclopentyl)benzamide include a molecular weight of 283.15 g/mol. It has a topological polar surface area of 52.9 Ų, indicating its polarity . The compound has one hydrogen bond donor and two hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Antitumor Agents
- A study by Yoshida et al. (2005) explored derivatives of 2,6-dichloro-N-benzamide for their potential as antitumor agents. They found that certain derivatives exhibited significant inhibitory effects on tumor growth in vivo (Masao Yoshida et al., 2005).
Glucocorticoid Receptor Research
- Research by Madauss et al. (2008) demonstrated the use of a derivative of 2,6-dichloro-N-benzamide as a selective glucocorticoid receptor agonist. They studied its crystal structure and compared it to steroidal GR agonists (K. Madauss et al., 2008).
Anti-Tubercular Activity
- Nimbalkar et al. (2018) synthesized novel derivatives of 2,6-dichloro-N-benzamide and evaluated their anti-tubercular activity. They found that these compounds showed promising activity against Mycobacterium tuberculosis (Urja D. Nimbalkar et al., 2018).
Melanoma Cytotoxicity
- Wolf et al. (2004) investigated benzamide derivatives, including those related to 2,6-dichloro-N-benzamide, for their cytotoxic effects on melanoma cells. They found enhanced toxicity against melanoma and other cancer cells (Markus Wolf et al., 2004).
Antiarrhythmic Activity
- Banitt et al. (1977) explored benzamide derivatives with trifluoroethoxy ring substituents for their potential as oral antiarrhythmic agents. They identified several compounds with significant activity (E. H. Banitt et al., 1977).
Synthesis and Structural Analysis
- The synthesis and molecular structure of N-(1-amino-2,2-dichloroethyl)benzamides were reported by Guirado et al. (2002), providing insight into the structural properties of these compounds (A. Guirado et al., 2002).
Dopamine Receptor Studies
- Högberg et al. (1986) studied the conformations and antidopaminergic effects of certain 2,6-disubstituted benzamides, providing valuable information for dopamine receptor modeling (T. Högberg et al., 1986).
S-cyclization in Heterocyclic Compounds
- Saeed et al. (2012) synthesized heterocyclic compounds via S-cyclization, including derivatives of 2,6-dichloro-N-benzamide, offering insights into novel synthetic routes (S. Saeed et al., 2012).
Hyperglycemic-Hypoglycemic Activity
- Yeung and Knaus (1987) synthesized benzamides to study their effects on blood glucose levels, finding significant hyperglycemic and hypoglycemic activities in certain derivatives (J. M. Yeung & E. Knaus, 1987).
Metabolism Studies
- Bakke et al. (1988) investigated the metabolism of 2,6-dichlorobenzamide in rats and mice, providing insights into its biotransformation and accumulation in the body (J. Bakke et al., 1988).
Groundwater Contaminant Degradation
- Simonsen et al. (2012) focused on the degradation of 2,6-dichloro-benzamide, a groundwater contaminant, by Aminobacter strains, providing valuable insights into environmental remediation (Allan Simonsen et al., 2012).
Dopamine D-2 Receptor Studies
- de Paulis et al. (1988) synthesized and studied a benzamide derivative as a selective ligand for dopamine D-2 receptors, contributing to the understanding of dopamine receptor dynamics (T. de Paulis et al., 1988).
Reaction Pathways in Organic Chemistry
- Guo and Mayr (2013) investigated the reaction pathways of a dicyano-benzoquinone derivative, contributing to the broader understanding of polar reaction mechanisms in organic chemistry (Xingwei Guo & H. Mayr, 2013).
Designer Opioid Research
- Kronstrand et al. (2014) studied intoxications associated with a designer opioid structurally related to 2,6-dichloro-N-benzamide, highlighting its potential risks and effects (R. Kronstrand et al., 2014).
Alkaline Phosphatase Inhibition
- Abbasi et al. (2019) synthesized bi-heterocyclic benzamides and evaluated their effects as alkaline phosphatase inhibitors, an important aspect in medicinal chemistry (M. Abbasi et al., 2019).
Photocatalytic Degradation Studies
- Torimoto et al. (1996) investigated the photodecomposition of a dichlorobenzamide derivative using TiO2-based photocatalysts, relevant for environmental applications (T. Torimoto et al., 1996).
Antimicrobial Activity
- Özden et al. (2004) synthesized benzamides with potent antimicrobial activities, contributing to the development of new antibacterial and antifungal agents (Seçkin Özden et al., 2004).
Cytotoxic Activity in Sesquiterpenic Compounds
- Bimoussa et al. (2021) synthesized a new enaminone sesquiterpenic compound and evaluated its cytotoxic activity, adding to the knowledge of potential cancer therapies (Abdoullah Bimoussa et al., 2021).
Mecanismo De Acción
Propiedades
IUPAC Name |
2,6-dichloro-N-(1-cyanocyclopentyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c14-9-4-3-5-10(15)11(9)12(18)17-13(8-16)6-1-2-7-13/h3-5H,1-2,6-7H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTINSGANUDGGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587605 |
Source
|
Record name | 2,6-Dichloro-N-(1-cyanocyclopentyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-N-(1-cyanocyclopentyl)benzamide | |
CAS RN |
912763-66-7 |
Source
|
Record name | 2,6-Dichloro-N-(1-cyanocyclopentyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.